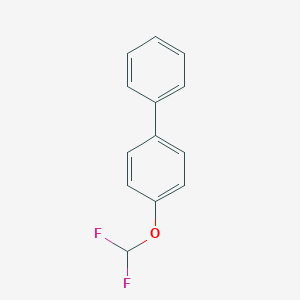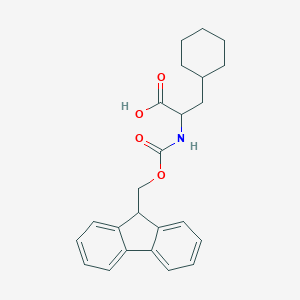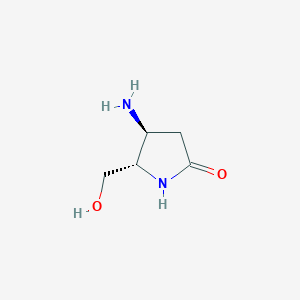
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 4S,5S-dihydroxyproline or DHP, is an amino acid derivative that has a unique structure and properties. In
Mechanism Of Action
The mechanism of action of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed that DHP exerts its biological effects through the modulation of collagen synthesis and degradation. DHP has been shown to stimulate the production of collagen and inhibit the activity of collagen-degrading enzymes, such as matrix metalloproteinases (MMPs). This mechanism of action may underlie the potential therapeutic effects of DHP in collagen-related diseases.
Biochemical And Physiological Effects
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DHP can stimulate the proliferation and differentiation of chondrocytes, which are the cells responsible for the maintenance and repair of cartilage tissue. DHP has also been shown to enhance the synthesis of extracellular matrix components, such as collagen, glycosaminoglycans, and proteoglycans. In addition, DHP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in collagen-related diseases.
Advantages And Limitations For Lab Experiments
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DHP is also relatively inexpensive compared to other amino acid derivatives. However, one limitation of DHP is its low bioavailability, which may limit its potential therapeutic applications. In addition, DHP may have limited solubility in certain solvents, which may affect its use in certain experiments.
Future Directions
There are several future directions for the research on (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one. One direction is the further investigation of its potential therapeutic applications in collagen-related diseases, such as osteoarthritis and skin aging. Another direction is the development of new synthesis methods for DHP that can improve its bioavailability and solubility. Additionally, the use of DHP in the development of biomaterials for tissue engineering and regenerative medicine is an area of growing interest. Overall, the unique structure and properties of (4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one make it a promising compound for further research and development.
Synthesis Methods
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods. One of the most common methods is the stereoselective synthesis of DHP from L-proline. This method involves the use of a chiral auxiliary to control the stereochemistry of the product. Another method is the enzymatic synthesis of DHP using proline hydroxylase, which is a natural enzyme that catalyzes the hydroxylation of proline to form DHP.
Scientific Research Applications
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DHP has been investigated as a potential drug candidate for the treatment of collagen-related diseases, such as osteoarthritis and skin aging. DHP has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In addition, DHP has been investigated for its potential applications in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
properties
CAS RN |
195525-48-5 |
|---|---|
Product Name |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(4S,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-4(3)2-8/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
InChI Key |
YXKADSVMOZBVTO-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](NC1=O)CO)N |
SMILES |
C1C(C(NC1=O)CO)N |
Canonical SMILES |
C1C(C(NC1=O)CO)N |
synonyms |
2-Pyrrolidinone,4-amino-5-(hydroxymethyl)-,(4S,5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

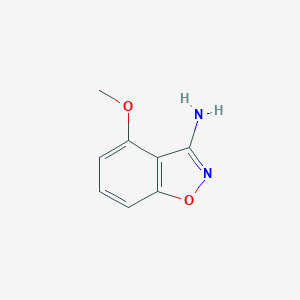

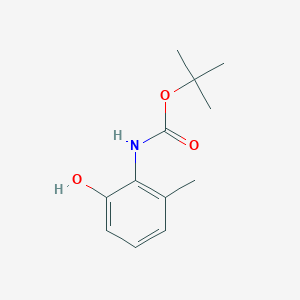
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
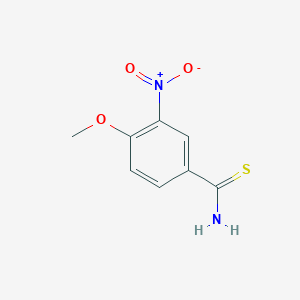
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
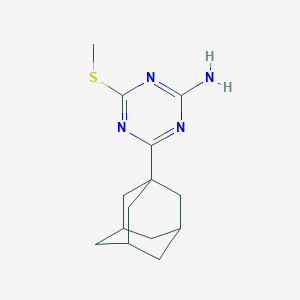
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
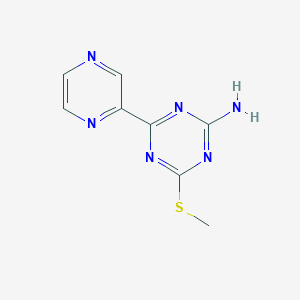
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
